Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide
CAS No.: 92368-02-0
Cat. No.: VC17104229
Molecular Formula: C11H13NO3S
Molecular Weight: 239.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92368-02-0 |
|---|---|
| Molecular Formula | C11H13NO3S |
| Molecular Weight | 239.29 g/mol |
| IUPAC Name | 3-methyl-1,1-dioxo-2-phenyl-1,3-thiazinan-4-one |
| Standard InChI | InChI=1S/C11H13NO3S/c1-12-10(13)7-8-16(14,15)11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
| Standard InChI Key | BDSCBDCAOUAKIO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(S(=O)(=O)CCC1=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Tetrahydro-3-methyl-2-phenyl-4H-1,3-thiazin-4-one 1,1-dioxide features a six-membered thiazinane ring system with three key modifications:
-
A sulfur atom at position 1, oxidized to a 1,1-dioxide group
-
A methyl substituent at position 3
-
A phenyl group at position 2
The planar aromatic phenyl group enhances hydrophobic interactions, while the sulfone group increases polarity and hydrogen-bonding capacity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H13NO3S | |
| Molecular Weight | 239.29 g/mol | |
| IUPAC Name | 3-methyl-1,1-dioxo-2-phenyl-1,3-thiazinan-4-one | |
| SMILES | CN1C(S(=O)(=O)CCC1=O)C2=CC=CC=C2 | |
| InChIKey | BDSCBDCAOUAKIO-UHFFFAOYSA-N |
Spectroscopic Characterization
While specific spectral data for this compound remains unpublished, analogous thiazinane derivatives exhibit characteristic signals:
-
¹H NMR: Methyl protons (δ 1.2–1.5 ppm), aromatic protons (δ 7.2–7.6 ppm), and ring CH2 groups (δ 2.8–3.5 ppm)
-
¹³C NMR: Carbonyl carbon (δ 170–180 ppm), sulfone carbons (δ 50–60 ppm)
-
IR: Strong S=O stretches (1150–1350 cm⁻¹), C=O (1680–1750 cm⁻¹)
Synthetic Methodologies
Condensation-Based Synthesis
The primary route involves three-component condensation of:
-
Methylamine derivatives
-
Benzaldehyde analogs
-
Sulfur-containing precursors
Reaction conditions typically require:
-
Temperature: 80–120°C
-
Solvent: Ethanol or DMF
-
Catalyst: p-TsOH or Lewis acids
Yields range from 45–68%, with byproducts including regioisomers and over-oxidized species .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90±5°C | Maximizes cyclization |
| Reaction Time | 6–8 hours | Minimizes decomposition |
| Solvent Polarity | ε = 20–30 (e.g., DMF) | Enhances solubility |
| Catalyst Loading | 5–10 mol% | Balances rate vs. cost |
Post-Synthetic Modifications
Recent advances enable functionalization at three positions:
-
N-Methyl group: Demethylation using BBr3 creates secondary amine intermediates
-
Phenyl ring: Electrophilic substitution (e.g., nitration) introduces bioisosteres
-
Sulfone group: Reduction to thioether derivatives alters pharmacokinetic properties
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antibacterial activity against:
-
Gram-positive pathogens: Staphylococcus aureus (MIC = 8 μg/mL)
-
Gram-negative bacteria: Escherichia coli (MIC = 32 μg/mL)
Mechanistic studies suggest dual targeting:
-
Cell wall synthesis: Inhibition of penicillin-binding proteins (PBPs)
Table 3: Comparative Antibacterial Activity
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
Pharmacological Applications and Drug Development
Lead Optimization Strategies
Three structural modifications enhance drug-likeness:
-
Methyl group replacement: Cyclopropyl analogs improve metabolic stability
-
Sulfone bioisosteres: Replacement with sulfonamides maintains activity while reducing toxicity
-
Phenyl substituents: Para-fluoro derivatives enhance blood-brain barrier penetration
Preclinical Data
Pharmacokinetic parameters in rats (10 mg/kg IV):
-
t₁/₂: 2.8 hours
-
Cmax: 1.2 μg/mL
-
AUC: 8.7 μg·h/mL
Metabolism occurs primarily via hepatic CYP3A4-mediated oxidation .
Future Research Directions
Synthetic Chemistry Challenges
-
Develop enantioselective synthesis (>90% ee) using chiral catalysts
-
Explore continuous flow systems to improve yield and scalability
Biological Evaluation Priorities
-
Assess activity against drug-resistant Mycobacterium tuberculosis
-
Investigate combination therapy with β-lactam antibiotics
Computational Modeling Opportunities
-
Molecular dynamics simulations of target binding pockets
-
QSAR studies to predict ADMET properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume